molecular formula C22H25NO4 B557419 Fmoc-N-Me-Nle-OH CAS No. 112883-42-8

Fmoc-N-Me-Nle-OH

Cat. No.: B557419
CAS No.: 112883-42-8
M. Wt: 367,45 g/mole
InChI Key: RZZXDYZWHUAOEK-FQEVSTJZSA-N
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Description

Fmoc-N-Me-Nle-OH: N-α-Fmoc-N-α-methyl-L-norleucine , is a derivative of norleucine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, facilitating the stepwise construction of peptides.

Mechanism of Action

Target of Action

Fmoc-N-Me-Nle-OH, also known as Fmoc-N-methyl-L-norleucine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed to yield the final peptide product .

Pharmacokinetics

Its bioavailability is determined by the efficiency of its reactions during peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the controlled addition of amino acids, leading to the formation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc protection and deprotection reactions can be affected by the pH of the reaction environment . Additionally, the stability of this compound can be influenced by temperature, with recommended storage temperatures typically between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Nle-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of norleucine are reacted with Fmoc chloride in industrial reactors.

    Methylation: The protected norleucine is methylated using industrial-scale methylation equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-N-Me-Nle-OH can undergo oxidation reactions, typically involving the oxidation of the side chain.

    Reduction: Reduction reactions can be performed to reduce any oxidized side chains back to their original state.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further substitution reactions at the amino group.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced derivatives, restoring the original side chain.

    Substitution Products: Peptides with the Fmoc group removed, allowing for further peptide elongation.

Scientific Research Applications

Chemistry: Fmoc-N-Me-Nle-OH is widely used in the synthesis of peptides. It serves as a building block for introducing norleucine residues into peptides, which can be used to study protein structure and function .

Biology: In biological research, peptides containing this compound are used to investigate protein-protein interactions and enzyme-substrate relationships. These peptides can also be used as substrates for studying enzymatic activity .

Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides for medical imaging .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the norleucine residue, which imparts specific structural and functional properties to the peptides synthesized using this compound. The methylation of the nitrogen atom further enhances its stability and reactivity in peptide synthesis .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427132
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-42-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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